methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148566
InChI: InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9FINO2
Molecular Weight: 333.10 g/mol

methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC20148566

Molecular Formula: C11H9FINO2

Molecular Weight: 333.10 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate -

Specification

Molecular Formula C11H9FINO2
Molecular Weight 333.10 g/mol
IUPAC Name methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate
Standard InChI InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3
Standard InChI Key IHNZEZVLLCIVPT-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I

Introduction

Structural Characteristics

Molecular Architecture

The compound’s indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • Fluorine at position 5, which enhances electronegativity and influences electronic distribution.

  • Iodine at position 3, contributing steric bulk and polarizability.

  • Methyl group at position 1, providing steric protection to the nitrogen atom.

  • Methyl carboxylate at position 6, introducing ester functionality for further derivatization.

The IUPAC name, methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate, reflects this substitution pattern. X-ray crystallographic data for analogous compounds, such as methyl 5-methoxy-1H-indole-2-carboxylate, reveal planar indole systems with substituents adopting orientations that minimize steric clashes . While the exact crystal structure of this compound remains unreported, its canonical SMILES (CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I) confirms the connectivity.

Spectroscopic Properties

  • NMR: The fluorine atom induces distinct deshielding effects on adjacent protons, while the iodine atom contributes to characteristic splitting patterns in ¹H and ¹³C spectra.

  • Mass Spectrometry: The molecular ion peak at m/z 333.10 corresponds to the molecular weight, with fragmentation patterns dominated by loss of the carboxylate group (COOCH₃).

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, typically starting from a substituted indole precursor. A plausible route includes:

  • Indole Ring Formation: Fischer indole synthesis or palladium-catalyzed cyclization.

  • Halogenation: Sequential electrophilic substitution to introduce fluorine and iodine.

  • Esterification: Methanol-mediated carboxylation under acidic conditions .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. For example, tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate, a related compound, is synthesized via analogous halogenation and protection steps .

Chemical Reactivity

The compound’s reactivity is shaped by its electron-deficient aromatic system and halogen substituents:

  • Nucleophilic Aromatic Substitution: Iodine at position 3 facilitates displacement reactions with nucleophiles (e.g., amines, thiols).

  • Cross-Coupling Reactions: The iodine atom enables Suzuki-Miyaura or Ullmann couplings for biaryl formation.

  • Ester Hydrolysis: The carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions .

Electrochemical methods, such as rhodaelectro-catalyzed dehydrogenative Heck reactions, have been employed for similar indole derivatives, suggesting potential for innovative synthetic applications .

Applications in Medicinal Chemistry

Kinase Inhibition

Halogenated indoles are recognized for their ability to inhibit kinase enzymes. The iodine and fluorine atoms in this compound may interact with ATP-binding pockets through halogen bonding and hydrophobic interactions, respectively. Preliminary studies on analogs indicate low micromolar IC₅₀ values against kinases like VEGFR2 and EGFR.

Biological Activity

Toxicity and ADME

  • Absorption: The logP value (~2.5) suggests moderate lipophilicity, favoring passive diffusion.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with potential iodine release requiring monitoring for thyroid toxicity .

Comparison with Related Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate5-F, 3-I, 1-CH₃, 6-COOCH₃333.10Kinase inhibition, drug discovery
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 5-F, 3-I, 1-Boc361.15Intermediate in peptide synthesis
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OCH₃, 2-COOCH₃217.22Crystallography studies

The iodine atom in the target compound differentiates it from methoxy or tert-butyl analogs, offering unique reactivity and binding properties.

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